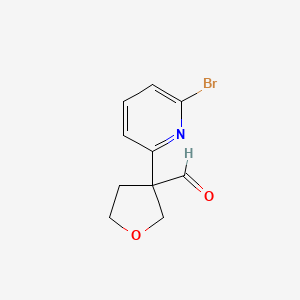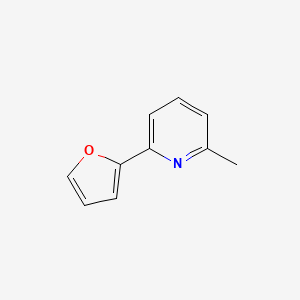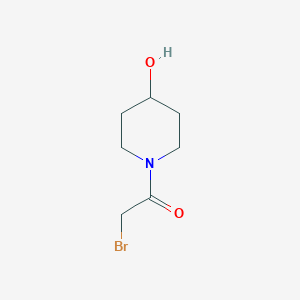
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is an organic compound that features a bromine atom, a hydroxy group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone typically involves the bromination of 1-(4-hydroxy-1-piperidinyl)ethanone. One common method is the reaction of 1-(4-hydroxy-1-piperidinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-bromo-1-(4-oxo-1-piperidinyl)Ethanone.
Reduction: Formation of 2-bromo-1-(4-hydroxy-1-piperidinyl)ethanol.
Aplicaciones Científicas De Investigación
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of specific pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-1-(4-hydroxy-phenyl)ethanone: Similar structure but with a phenyl ring instead of a piperidine ring.
2-bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group.
2-bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s solubility and bioavailability, making it a valuable intermediate in drug development.
Propiedades
Fórmula molecular |
C7H12BrNO2 |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
2-bromo-1-(4-hydroxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12BrNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5H2 |
Clave InChI |
RLSYCTYIUHFTHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


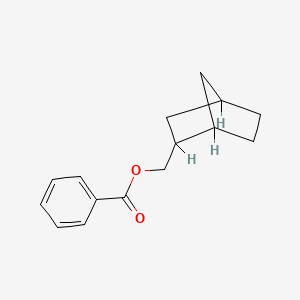
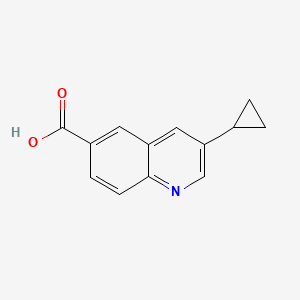
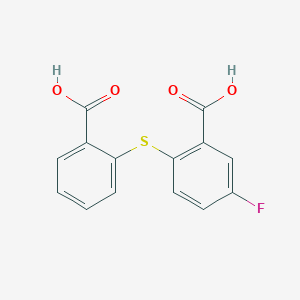
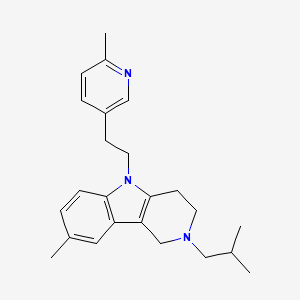
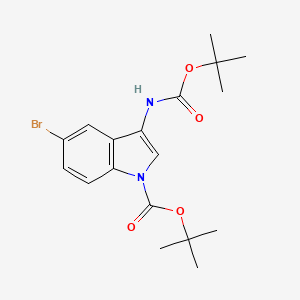
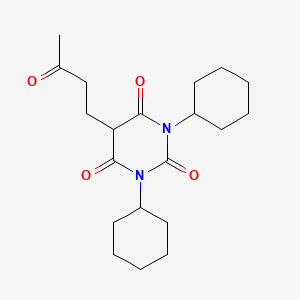
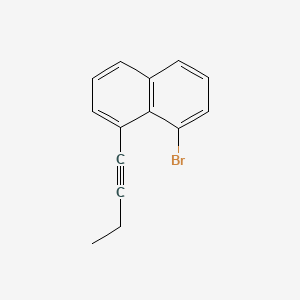
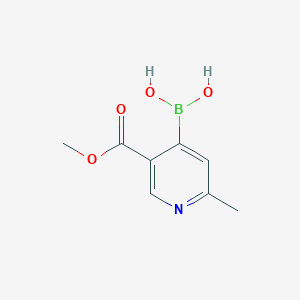
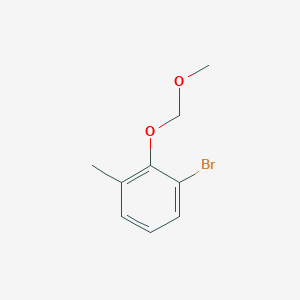
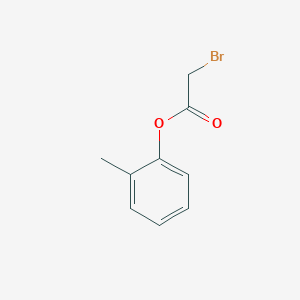
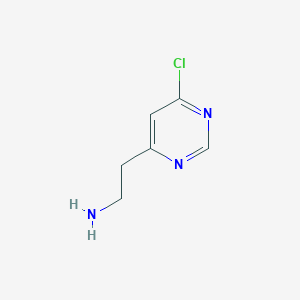
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
